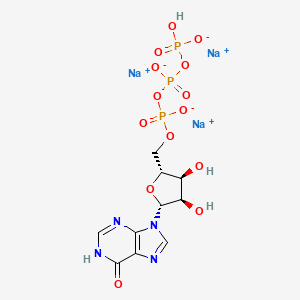

Inosine-5'-triphosphate trisodium salt

説明

Inosine-5’-triphosphate trisodium salt (ITP) is a naturally occurring nucleotide salt present in all living organisms . It serves as a precursor to adenosine triphosphate (ATP), the vital energy molecule for cellular functions . It functions as a substrate for ATPases and GTPases .

Synthesis Analysis

A straightforward, reliable, and efficient chemical synthesis of inosine nucleotides such as inosine-5’-monophosphate, inosine-5’-diphosphate, and inosine-5’-triphosphate, starting from inosine has been reported .Molecular Structure Analysis

The molecular weight of Inosine-5’-triphosphate trisodium salt is 574.11 g/mol . The molecular formula is C10H12N4Na3O14P3 .Chemical Reactions Analysis

Inosine-5’-triphosphate trisodium salt is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes . It may be used as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase .Physical And Chemical Properties Analysis

Inosine-5’-triphosphate trisodium salt is a solid substance . It has a molecular weight of 574.11 g/mol and a molecular formula of C10H12N4Na3O14P3 .科学的研究の応用

Enzyme Studies

Inosine-5’-triphosphate trisodium salt (ITP) is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes . It serves as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase .

Activation of ATPases and GTPases

ITP is also used to study activation of various ATPases and GTPases . These enzymes are critical for a variety of biological processes, including signal transduction, protein synthesis, and muscle contraction.

Cellular Respiration and Metabolism

ITP’s applications in scientific investigations encompass studying ATP’s involvement in essential cellular processes like cell respiration and metabolism . ATP, for which ITP can serve as a precursor, is the vital energy molecule for cellular functions.

Energy Transfer

ITP is used to investigate ATP’s role in energy transfer . As a precursor to ATP, ITP can help researchers understand how energy is transferred within cells.

Transducin Activation

ITP has the ability to support the initiation of effector system. It can prevent guanosine 5’-triphosphate (GTP) hydrolysis, that is catalysed by transducin (TD) .

Reovirus Transcription

Instead of GTP, ITP can be used for the initiation and the elongation steps of reovirus transcription . This makes ITP a valuable tool in virology research.

G-Protein Activation

ITP can also replace GTP in the activation of G-protein . G-proteins are involved in transmitting signals from various stimuli outside a cell to its interior.

Chromosome Studies

Inosine-5’-triphosphate trisodium salt has been used to investigate its influence on the chromosome aberration rate, the mitotic rate, sister-chromatid exchange (SCE) frequency, the proportion of first (X1), second (X2) and third (X3) division metaphases of human peripheral lymphocytes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGLCGLOQVQVCS-MSQVLRTGSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4Na3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036160 | |

| Record name | Inosine 5'-triphosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inosine-5'-triphosphate trisodium salt | |

CAS RN |

35908-31-7 | |

| Record name | Inosine 5'-triphosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-Triphosphate Trisodium Salt Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)